molecular formula C22H17NO2 B12572145 Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- CAS No. 202827-88-1

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-

Katalognummer: B12572145
CAS-Nummer: 202827-88-1
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: ZBWAFFWEARHYGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylpropenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- typically involves the reaction of benzamide with a suitable phenylpropenyl derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a phenylpropenyl moiety makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

202827-88-1

Molekularformel

C22H17NO2

Molekulargewicht

327.4 g/mol

IUPAC-Name

N-[4-(3-phenylprop-2-enoyl)phenyl]benzamide

InChI

InChI=1S/C22H17NO2/c24-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-22(25)19-9-5-2-6-10-19/h1-16H,(H,23,25)

InChI-Schlüssel

ZBWAFFWEARHYGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.